Cas no 1354706-07-2 (3-Bromo-5-methyl-1-propyl-1H-pyrazole)

3-Bromo-5-methyl-1-propyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-methyl-1-propyl-1H-pyrazole
- 1H-Pyrazole, 3-bromo-5-methyl-1-propyl-
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- インチ: 1S/C7H11BrN2/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3
- InChIKey: PDBUAVDHSKSNLN-UHFFFAOYSA-N
- SMILES: N1(CCC)C(C)=CC(Br)=N1
3-Bromo-5-methyl-1-propyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB553522-1 g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 1g |
€540.70 | 2022-03-01 | ||
Chemenu | CM499576-1g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 1g |
$262 | 2022-06-13 | |
Ambeed | A769487-5g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 5g |
$795.0 | 2024-04-24 | |
abcr | AB553522-100 mg |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 100MG |
€257.30 | 2022-03-01 | ||
abcr | AB553522-500 mg |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 500MG |
€454.70 | 2022-03-01 | ||
Ambeed | A769487-1g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 1g |
$265.0 | 2024-04-24 | |
Chemenu | CM499576-5g |
3-Bromo-5-methyl-1-propyl-1H-pyrazole |
1354706-07-2 | 97% | 5g |
$779 | 2022-06-13 | |
abcr | AB553522-250 mg |
3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |
1354706-07-2 | 250MG |
€306.40 | 2022-03-01 |
3-Bromo-5-methyl-1-propyl-1H-pyrazole 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-Bromo-5-methyl-1-propyl-1H-pyrazoleに関する追加情報
3-Bromo-5-methyl-1-propyl-1H-pyrazole: A Comprehensive Overview
3-Bromo-5-methyl-1-propyl-1H-pyrazole (CAS No. 1354706-07-2) is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, making them structurally similar to imidazoles but with distinct chemical properties. The compound in question features a bromine atom at position 3, a methyl group at position 5, and a propyl group attached to the nitrogen atom at position 1. This combination of substituents imparts unique electronic and steric properties to the molecule, rendering it valuable in various chemical and pharmaceutical applications.
The synthesis of 3-bromo-5-methyl-1-propyl-1H-pyrazole involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through the condensation of an aldehyde or ketone with an amine derivative, followed by cyclization under acidic or basic conditions. The introduction of substituents such as bromine, methyl, and propyl groups requires careful control of reaction conditions to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
One of the most significant applications of 3-bromo-5-methyl-1-propyl-1H-pyrazole lies in its role as an intermediate in organic synthesis. Its bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that can lead to a wide range of derivatives. These derivatives have been explored for their potential as pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive molecules. For instance, studies have shown that certain analogs of this compound exhibit potent inhibitory activity against protein kinases involved in cancer cell proliferation.
In addition to its role as an intermediate, 3-bromo-5-methyl-1-propyl-1H-pyrazole has also been investigated for its potential as a ligand in transition metal catalysis. The nitrogen atoms within the pyrazole ring can coordinate with metal centers, making this compound suitable for applications in homogeneous catalysis. Recent research has highlighted its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it acts as a stabilizing ligand for palladium catalysts. This has opened new avenues for its use in the synthesis of complex organic molecules with high precision.
The electronic properties of 3-bromo-5-methyl-1-propyl-1H-pyrazole make it an attractive candidate for use in materials science. Its ability to participate in π–π interactions and its planar structure suggest potential applications in the development of organic semiconductors and functional materials. Researchers have explored its incorporation into thin-film transistor (TFT) devices, where it has demonstrated promising electronic characteristics under various operating conditions.
From a pharmacological perspective, 3-bromo-5-methyl-1-propyl-1H-pyrazole has been studied for its potential as an anti-inflammatory agent. Preclinical studies have shown that certain derivatives exhibit potent anti-inflammatory activity by modulating key inflammatory pathways such as cyclooxygenase (COX) and nitric oxide (NO) production. These findings underscore its potential as a lead compound for the development of novel anti-inflammatory drugs.
In conclusion, 3-bromo-5-methyl-1-propyl-1H-pyrazole is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as an intermediate in organic synthesis, a ligand in catalysis, and a building block for advanced materials and pharmaceutical agents. As research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is likely to grow further.
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